molecular formula C19H16Cl4N2O2 B5232850 1-(2,4-dichlorobenzoyl)-N-(3,4-dichlorophenyl)-4-piperidinecarboxamide

1-(2,4-dichlorobenzoyl)-N-(3,4-dichlorophenyl)-4-piperidinecarboxamide

Cat. No. B5232850
M. Wt: 446.1 g/mol
InChI Key: OSIKJCBLRWVUQM-UHFFFAOYSA-N
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Description

This compound, alongside its analogs, has been explored for its potential interactions with specific biological receptors, contributing to the understanding of receptor-ligand interactions and aiding in the development of therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves complex processes including alkylation, acidulation, reduction, diazotization, and hydrolysis steps. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar compound, achieved a total yield of 48.2% through these steps, indicating the complexity and efficiency of the synthesis process for such compounds (Quan, 2006).

Molecular Structure Analysis

Molecular interaction studies, such as those conducted on SR141716, a compound with a similar structure, have employed AM1 molecular orbital methods for conformational analysis, revealing distinct conformations that contribute to its binding affinity and activity at the CB1 cannabinoid receptor (Shim et al., 2002).

Chemical Reactions and Properties

The chemical behavior of this class of compounds includes interactions with cannabinoid receptors, where specific structural features contribute to antagonist or agonist activities. For example, modifications on the piperidine ring and the dichlorophenyl groups have been shown to impact the compound's affinity and selectivity towards CB1 receptors (Thomas et al., 2005).

properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl4N2O2/c20-12-1-3-14(16(22)9-12)19(27)25-7-5-11(6-8-25)18(26)24-13-2-4-15(21)17(23)10-13/h1-4,9-11H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKJCBLRWVUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)carbonyl]piperidine-4-carboxamide

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